

# Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Rizedisben** (also known as Illuminare-1) is an investigational, novel, small-molecule fluorophore designed to enhance the intraoperative visualization of peripheral nerves.[1][2][3] latrogenic nerve injury is a significant cause of morbidity in various surgical procedures, leading to chronic pain and loss of function.[4][5] **Rizedisben** addresses this challenge by binding to myelin, a lipid-rich sheath insulating nerve fibers, and fluorescing under blue light, thereby allowing surgeons to identify and preserve critical nerve structures in real-time during surgery. [1][2][3][6] The following notes detail the available data and protocols for the application of **Rizedisben** in the context of peripheral nerve-sparing surgery, based on a phase 1 clinical trial.

#### Mechanism of Action

Rizedisben's mechanism of action is based on its specific affinity for myelin.[1][2][3]

- Binding: Following intravenous administration, **Rizedisben** selectively binds to the myelin sheath of peripheral nerves.[1][3]
- Fluorescence: When excited by blue light (in the 370-425 nm spectrum), the **Rizedisben**-myelin complex emits a fluorescent signal.[2][4][6]



 Visualization: This fluorescence provides high-contrast, real-time visualization of nerve tissues, distinguishing them from surrounding non-nerve tissues that do not uptake the fluorophore.[1]

Diagram: Mechanism of Rizedisben Fluorescence



#### Click to download full resolution via product page

Caption: Intravenous **Rizedisben** binds to the myelin sheath of nerves, fluorescing under blue light to aid visualization.

Clinical Application: Fluorescence-Guided Surgery

The primary application of **Rizedisben** is in fluorescence-guided surgery (FGS) to facilitate nerve-sparing procedures.[1][2] A phase 1 clinical trial has evaluated its use in patients undergoing robot-assisted laparoscopic radical prostatectomy (RALP), a procedure where inadvertent damage to the neurovascular bundles can lead to erectile dysfunction and urinary



incontinence.[2][6][7] In this context, **Rizedisben** was used to illuminate the obturator nerve and the prostatic neurovascular bundles.[1][6] The successful visualization of these structures suggests that **Rizedisben** has the potential to reduce iatrogenic nerve injury.[1] Future applications may extend to other surgeries where nerves are at risk, such as inguinal hernia repairs and esophageal or hiatal operations.[1][7]

#### Quantitative Data Summary

The following tables summarize the key quantitative findings from the phase 1 clinical trial of **Rizedisben** in patients undergoing RALP.[6]

Table 1: Dose Escalation and Fluorescence Efficacy

| Dose Level<br>(mg/kg) | Number of Patients | Onset of Fluorescence | Duration of<br>Sustained<br>Fluorescence | Nerves<br>Visualized |
|-----------------------|--------------------|-----------------------|------------------------------------------|----------------------|
| 0.25 to <3.0          | 29                 | Not specified         | Not specified                            | Obturator<br>Nerve   |

 $|3.0|9| < 15 \text{ minutes}[1][7]| > 3.5 \text{ hours}[1][7]| \text{ Obturator Nerve (9/9 patients)}[1], Prostate Neurovascular Bundles (8/9 patients)}[1][6]|$ 

Table 2: Safety and Tolerability (Adverse Events, AEs)

| Adverse Event         | Grade | Relationship to<br>Rizedisben | Outcome                                        |
|-----------------------|-------|-------------------------------|------------------------------------------------|
| Photophobia           | 1     | Definitely Related            | Resolved without intervention in < 48 hours[1] |
| Peripheral Neuropathy | 1     | Possibly Related              | Not specified                                  |
| Paresthesia           | 1     | Possibly Related              | Not specified                                  |

| Maculopapular Rash | 2 | Possibly Related | Not specified |

## Methodological & Application



Experimental Protocol: Phase 1 Clinical Trial

This protocol describes the methodology used in the single-arm, open-label, phase 1 dose-escalation study of **Rizedisben**.[2][6][7]

- 1. Patient Population:
- Inclusion Criteria: Patients aged 18 years or older with a diagnosis of prostate cancer scheduled for a robot-assisted laparoscopic radical prostatectomy.[2][6]
- Exclusion Criteria: Prior pelvic surgery or radiation, known central or peripheral nervous system disease, current use of neurotoxic medications, recent exposure to phototoxic drugs, or significant kidney or liver dysfunction.[2][6]
- 2. Study Design:
- A single-arm, open-label, dose-escalation design was used.
- Cohorts of patients received escalating doses of Rizedisben (from 0.25 mg/kg to 3.0 mg/kg).
  [4][6]
- The clinically effective dose was defined as that which achieved sustained fluorescence of the obturator nerve in at least 3 of 5 patients in two consecutive cohorts, with grade ≥2 toxicity in no more than 20% of patients.[2][6]
- 3. Drug Administration:
- Rizedisben was administered as a single intravenous injection intraoperatively.[2][6]
- The injection was timed to be approximately 30 minutes before the surgical visualization of the obturator nerve.[2][6]
- 4. Fluorescence Visualization and Assessment:
- A blue light camera system was used for intraoperative visualization.[4]
- Fluorescence of the obturator nerve (as the reference nerve) and the prostate neurovascular bundles was assessed at the clinically effective dose.[4][6]







- Assessments were performed both subjectively by the surgical team (using a Likert scale)
  and objectively through post-hoc image analysis.[4][6]
- Sustained fluorescence was defined as moderate or better fluorescence lasting for 90 minutes or longer.
- 5. Safety Monitoring:
- Patient safety was monitored for 45 days post-operation, documenting all adverse events.[6]

Diagram: Rizedisben Clinical Trial Workflow





Click to download full resolution via product page

Caption: Workflow of the phase 1 clinical trial for **Rizedisben**, from patient screening to endpoint analysis.

Diagram: Logic of Nerve Preservation with **Rizedisben** 





Click to download full resolution via product page



Caption: Logical flow demonstrating how **Rizedisben** aids in the preservation of nerve function during surgery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medpagetoday.com [medpagetoday.com]
- 2. merkavaholdings.com [merkavaholdings.com]
- 3. mskcc.org [mskcc.org]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Rizedisben in Minimally Invasive Surgery: A Nonrandomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve-Illuminating Agent May Provide Safe Intraoperative Nerve Identification | ACS [facs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Rizedisben for Intraoperative Nerve Visualization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15494318#application-of-rizedisben-in-peripheral-nerve-surgery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com